Part 1: Chemical Rationale & Retrosynthetic Analysis
Part 1: Chemical Rationale & Retrosynthetic Analysis
Technical Guide: Synthesis and Purification of FNIR-Tag-CO2H
Executive Summary This technical guide details the synthesis, purification, and characterization of FNIR-Tag-CO2H , a state-of-the-art near-infrared (NIR) fluorophore developed to overcome the limitations of traditional cyanine dyes like ICG or IR-800CW. Unlike conventional heptamethine cyanines which suffer from hydrophobic stacking (H-aggregation) in aqueous environments, FNIR-Tag incorporates a specific C4'-O-alkyl substitution on the polymethine bridge and a balanced sulfonation pattern. This structural innovation prevents fluorescence quenching even at high degrees of labeling (DOL), making it a critical tool for high-sensitivity in vivo imaging and antibody-drug conjugate (ADC) development.
1.1 The Aggregation Problem Traditional sulfonated cyanines (e.g., Cy7, IR-800CW) possess a hydrophobic polymethine core. In aqueous buffers, these planar molecules stack face-to-face (H-aggregates), causing a hypsochromic shift in absorption and drastic fluorescence quenching.
1.2 The FNIR-Tag Solution The FNIR-Tag design (pioneered by the Schnermann Lab, NCI) utilizes a steric and electronic engineering strategy:
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Meso-Substitution: A bulky, electron-donating ether linkage at the central (C4') position of the heptamethine chain disrupts planar stacking.
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Zwitterionic Balance: Strategic placement of sulfonate (negative) and quaternary ammonium (positive) groups ensures water solubility while maintaining a net charge that minimizes non-specific binding to serum proteins.
1.3 Retrosynthetic Logic The synthesis is modular, converging on the modification of a meso-chloro heptamethine intermediate.
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Target: FNIR-Tag-CO2H (Carboxylic Acid functionalized).
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Precursors:
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Sulfonated Indolenine: The heterocyclic termini.
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Vilsmeier-Haack Reagent: Provides the polymethine bridge and the reactive central chlorine.
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Phenoxy/Alkoxy Linker: The "shielding" unit that displaces the chlorine.
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Part 2: Detailed Synthesis Protocol
Note: All chemical synthesis should be performed in a fume hood with appropriate PPE. Cyanine dyes are potent light absorbers; minimize light exposure by wrapping flasks in foil.
Phase 1: Synthesis of the Meso-Chloro Intermediate (The Scaffold)
This step constructs the heptamethine skeleton with a reactive chlorine handle.
Reagents:
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2,3,3-Trimethyl-5-sulfonato-3H-indole-1-ium (Sulfonated Indolenine).
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2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene (Linker).
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Sodium Acetate (NaOAc).
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Solvent: Acetic Acid / Acetic Anhydride (1:1).
Protocol:
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Dissolution: Dissolve the Sulfonated Indolenine (2.0 eq) and the Chloro-Linker (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.
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Scientist's Note: The acetic anhydride acts as a dehydrating agent, driving the condensation equilibrium forward.
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Condensation: Heat the mixture to 80–90°C for 2–4 hours. The solution will turn dark green/blue.
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Precipitation: Cool to room temperature. Pour the reaction mixture into cold diethyl ether or ethyl acetate. The sulfonated dye will precipitate.[1]
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Isolation: Filter the solid crude (often called "IR-783" or similar chloro-dye intermediate). Wash extensively with ether to remove residual acetic acid.
Phase 2: The "FNIR" Functionalization (Displacement Step)
This is the critical step where the generic cyanine is converted into the non-aggregating FNIR-Tag.
Reagents:
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Meso-Chloro Intermediate (from Phase 1).
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Linker Alcohol: 4-hydroxy-substituted benzoic acid derivative or a specific PEGylated phenol (depending on exact FNIR variant). For FNIR-Tag-CO2H, a hydroxy-phenyl-propionic acid or similar nucleophile is used.
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Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs2CO3).
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Solvent: Anhydrous DMF or DMSO.
Protocol:
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Activation: In a dry flask under Argon, dissolve the Linker Alcohol (1.2 eq) in anhydrous DMF. Add NaH (2.0 eq) carefully at 0°C to generate the phenoxide/alkoxide nucleophile. Stir for 15 min.
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Displacement: Add the Meso-Chloro Intermediate (1.0 eq) to the reaction.
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Reaction: Warm to 60°C and stir for 3–6 hours. Monitor by LC-MS.[2]
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Endpoint: Disappearance of the Cl-dye mass (M) and appearance of the O-substituted product (M - Cl + Linker).
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Quench: Carefully quench with dilute HCl or acetic acid to neutralize the excess base.
Phase 3: Final Deprotection (If using esters)
If the linker used in Phase 2 was an ester (e.g., methyl ester), perform a saponification:
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Dissolve in MeOH/H2O (1:1).
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Add LiOH (1M). Stir at RT for 1 hour.
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Acidify to pH ~3 to protonate the carboxylic acid (-CO2H).
Part 3: Visualization of Synthesis Logic
Caption: Modular synthesis of FNIR-Tag-CO2H via late-stage meso-chlorine displacement.
Part 4: Purification Strategy (The Bottleneck)
Purification of sulfonated cyanines is notoriously difficult due to their amphiphilic nature and tendency to streak on silica. Reverse-Phase HPLC is mandatory.
4.1 Preparative HPLC Protocol
| Parameter | Setting/Value | Rationale |
| Column | C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5µm, 100Å | C18 provides adequate retention for the hydrophobic core. |
| Mobile Phase A | Water + 0.1% TFA (or 10mM TEAA pH 7) | TFA keeps the -CO2H protonated for sharper peaks. TEAA is better if acid sensitivity is a concern. |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA | Organic modifier to elute the dye. |
| Gradient | 5% B to 60% B over 30 mins | Shallow gradient is required to separate the mono-substituted product from bis-substituted byproducts. |
| Detection | 700 nm (Abs) and 254 nm | Monitor the NIR channel specifically to ignore non-dye impurities. |
4.2 Workflow Description
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Filtration: Dissolve crude reaction mix in DMSO/Water (1:1). Filter through a 0.22 µm PTFE filter to remove insoluble aggregates.
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Injection: Inject onto the Prep-HPLC.
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Fraction Collection: Collect the major peak (typically elutes around 35-45% MeCN).
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Critical Check: Analyze fractions by LC-MS immediately. Look for the zwitterionic mass.
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Desalting/Concentration: Pool pure fractions. Lyophilize (freeze-dry) immediately.
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Warning: Do not use rotary evaporation with heat, as it can degrade the dye.
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Part 5: Quality Control & Characterization
A self-validating system requires confirming structure and purity before biological use.
5.1 Required QC Metrics
| Method | Acceptance Criteria | Purpose |
| LC-MS (ESI-) | Mass within ± 0.5 Da of calc. MW | Confirm identity and absence of hydrolyzed byproducts. |
| HPLC Purity | > 95% at 750 nm | Ensure no competing fluorophores. |
| 1H NMR | Characteristic polymethine peaks (6.0–8.5 ppm) | Verify the integrity of the linker and alkyl chains. |
| UPLC-UV-Vis | Confirm spectral properties. |
5.2 Aggregation Test (The "Schnermann" Test) To verify the "FNIR" property:
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Prepare a conjugate (e.g., with BSA or an Antibody) at high density (DOL > 3).
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Pass: The spectrum remains sharp (monomeric).
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Fail: A new shoulder appears at ~700-720 nm (H-aggregate band).
Part 6: Handling & Storage
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Storage: Lyophilized powder at -20°C, desiccated, and protected from light. Stable for >12 months.
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Solubilization: Reconstitute in anhydrous DMSO for stock solutions (10 mM). Dilute into PBS for conjugation.
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pH Sensitivity: Avoid prolonged exposure to high pH (>9.0) which can attack the polymethine bridge.
Part 7: Workflow Diagram
Caption: Critical path for the purification of hydrophilic cyanine dyes.
References
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Nief, C. A., et al. (2023). "Targeted FNIR-Tag conjugates for in vivo imaging." Methods in Enzymology. Link
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Luciano, M. P., et al. (2019).[6] "A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules." ACS Chemical Biology. Link
- Key Source: Describes the fundamental synthesis and properties of the FNIR-Tag scaffold.
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Gorka, A. P., et al. (2018). "A Near-Infrared Fluorophore for Live-Cell Super-Resolution Microscopy of Cellular Proteins." Journal of the American Chemical Society. Link
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Tocris Bioscience. "FNIR-Tag, NHS ester Product Information." Link
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
Sources
- 1. EP1535968A2 - Process for the preparation of cyanine dyes with polysulfonate anions - Google Patents [patents.google.com]
- 2. Synthesis and In Vivo Fate of Zwitterionic Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method To Diversify Cyanine Chromophore Functionality Enables Improved Biomolecule Tracking and Intracellular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Nonaggregating Heptamethine Cyanine for Building Brighter Labeled Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA3090797C - Non-aggregating heptamethine cyanine fluorophores for in vivo imaging - Google Patents [patents.google.com]
